

2-Bromo-7-fluoroquinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-7-fluoroquinoline

Cat. No.: B574151

[Get Quote](#)

An In-depth Technical Guide to 2-Bromo-7-fluoroquinoline

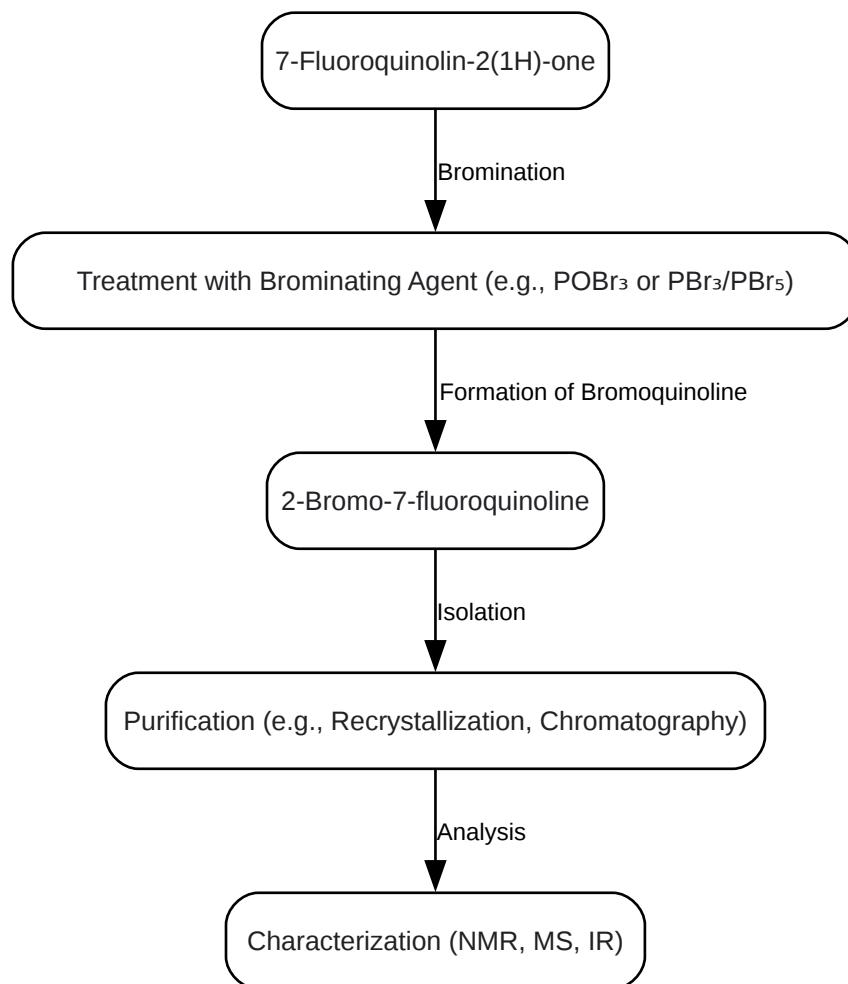
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Bromo-7-fluoroquinoline**, a key intermediate in medicinal chemistry and materials science. This document details its chemical properties, outlines a probable synthetic route, and explores its potential applications, particularly in the development of novel therapeutic agents. The information is presented to support researchers and professionals in drug discovery and organic synthesis.

Chemical Identity and Properties

2-Bromo-7-fluoroquinoline is a halogenated quinoline derivative. Its structure incorporates a bromine atom at the 2-position and a fluorine atom at the 7-position of the quinoline ring system. These substitutions are pivotal for its reactivity and utility as a chemical building block.


Table 1: Physicochemical Properties of **2-Bromo-7-fluoroquinoline**

Property	Value	Reference
CAS Number	181147-94-4	[1] [2]
Molecular Formula	C ₉ H ₅ BrFN	
Molecular Weight	226.04 g/mol	
Appearance	Solid (predicted)	
Boiling Point	295.7 °C at 760 mmHg (for 6-Bromo-7-fluoroquinoline)	

Synthesis and Experimental Protocol

While a specific detailed protocol for the synthesis of **2-Bromo-7-fluoroquinoline** is not readily available in the public domain, a plausible and efficient synthetic route can be extrapolated from established methods for analogous halo-substituted quinolines. A common approach involves the conversion of the corresponding quinolinone to the chloro-derivative, followed by a halogen exchange or by direct bromination of a suitable precursor. A likely precursor for this synthesis is 7-fluoroquinolin-2(1H)-one.

Proposed Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Bromo-7-fluoroquinoline**.

Detailed Experimental Protocol (Hypothetical):

Objective: To synthesize **2-Bromo-7-fluoroquinoline** from 7-fluoroquinolin-2(1H)-one.

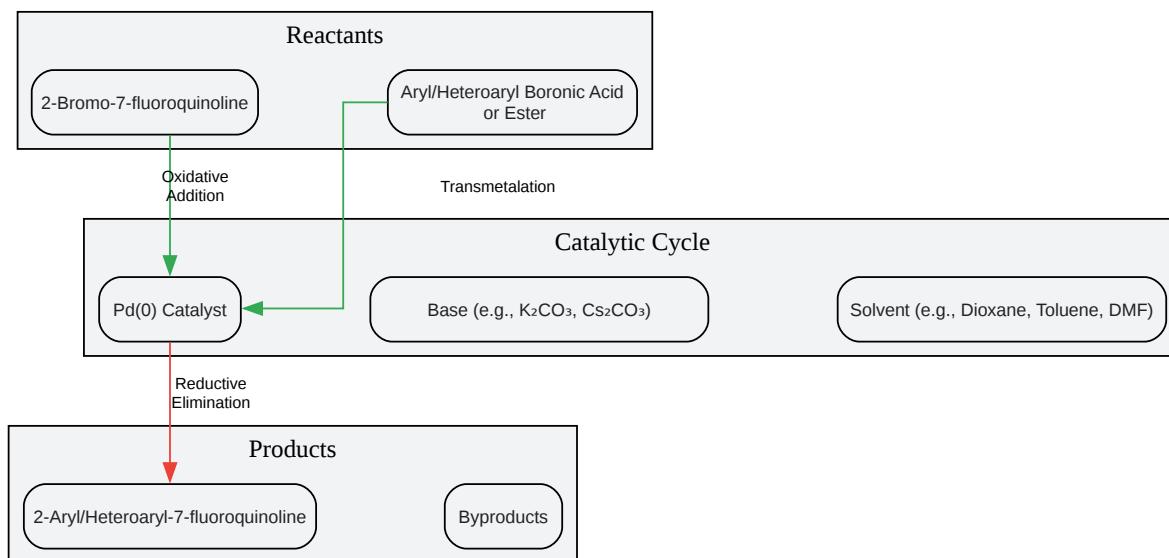
Materials:

- 7-Fluoroquinolin-2(1H)-one
- Phosphorus oxybromide (POBr_3) or a mixture of Phosphorus tribromide (PBr_3) and Phosphorus pentabromide (PBr_5)
- Anhydrous solvent (e.g., Toluene or Acetonitrile)

- Sodium bicarbonate solution (saturated)
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7-fluoroquinolin-2(1H)-one (1 equivalent).
- Addition of Reagents: Add anhydrous toluene to the flask, followed by the slow addition of phosphorus oxybromide (1.5 equivalents) under a nitrogen atmosphere.
- Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Bromo-7-fluoroquinoline**.


- Characterization: Characterize the final product by ^1H NMR, ^{13}C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Chemical Reactivity and Potential Applications

2-Bromo-7-fluoroquinoline is a versatile intermediate for the synthesis of more complex molecules, primarily through cross-coupling reactions where the bromine atom is substituted.

Suzuki-Miyaura Cross-Coupling Reactions

The bromo-substituent at the 2-position makes this compound an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a wide variety of aryl and heteroaryl groups, leading to the synthesis of novel compounds with potential biological activities.

[Click to download full resolution via product page](#)

Caption: Generalized Suzuki-Miyaura coupling with **2-Bromo-7-fluoroquinoline**.

Role in Drug Discovery

Halogenated quinolines are crucial precursors in the synthesis of fluoroquinolone antibiotics.[3][4] The fluoroquinolone scaffold is a well-established pharmacophore known for its antibacterial activity through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6] Derivatives of **2-Bromo-7-fluoroquinoline** could be synthesized to explore new antibacterial agents with potentially improved efficacy or a broader spectrum of activity.[7][8] Furthermore, quinoline derivatives have been investigated for a range of other therapeutic applications, including anticancer, antiviral, and antimalarial activities.[3]

Table 2: Potential Therapeutic Applications of Fluoroquinolone Derivatives

Therapeutic Area	Mechanism of Action (General for Fluoroquinolones)
Antibacterial	Inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6]
Anticancer	Potential inhibition of mammalian topoisomerase II.
Antiviral	Various mechanisms depending on the viral target.
Antimalarial	Inhibition of parasitic growth.

Biological Activity and Signaling Pathways

The biological activity of compounds derived from **2-Bromo-7-fluoroquinoline** would likely be dictated by the nature of the substituent introduced at the 2-position. For derivatives designed as antibacterial agents, the primary mechanism of action is expected to be the inhibition of bacterial type II topoisomerases.

[Click to download full resolution via product page](#)

Caption: General mechanism of action for fluoroquinolone antibacterial agents.

Conclusion

2-Bromo-7-fluoroquinoline is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its reactivity in cross-coupling reactions allows for the generation of diverse molecular libraries for screening against various biological targets. Further research into the synthesis and derivatization of this compound is warranted to explore its full potential in the development of novel therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-7-FLUOROQUINOLINE | 181147-94-4 [chemicalbook.com]
- 2. 2-BROMO-7-FLUOROQUINOLINE | 181147-94-4 [chemicalbook.com]
- 3. dakenchem.com [dakenchem.com]
- 4. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antibacterial activity of lipophilic fluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Bromo-7-fluoroquinoline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b574151#2-bromo-7-fluoroquinoline-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com